N-[(oxan-3-yl)methyl]quinoxalin-2-amine
Description
N-[(oxan-3-yl)methyl]quinoxalin-2-amine is a quinoxaline derivative featuring a tetrahydropyran-3-ylmethyl (oxan-3-ylmethyl) substituent at the N2 position of the quinoxaline core. Quinoxalines are heterocyclic compounds with a broad spectrum of biological activities, including enzyme inhibition, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-(oxan-3-ylmethyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-6-13-12(5-1)15-9-14(17-13)16-8-11-4-3-7-18-10-11/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCLPNYZNTUKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(oxan-3-yl)methyl]quinoxalin-2-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with glyoxal to form quinoxaline, which is then reacted with oxan-3-ylmethylamine under specific conditions to yield the desired compound . Industrial production methods often focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-[(oxan-3-yl)methyl]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
N-[(oxan-3-yl)methyl]quinoxalin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(oxan-3-yl)methyl]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
Crystal structures (e.g., ) reveal planar quinoxaline cores stabilized by intramolecular H-bonding and π-π interactions.
*Inferred from structural analogs in .
Key Observations:
- Planarity: Most quinoxalin-2-amine derivatives exhibit near-planar structures, critical for π-π interactions in enzyme binding .
- Solubility : The oxan group’s polarity may enhance aqueous solubility compared to aryl-substituted analogs, improving bioavailability.
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